molecular formula C9H9NO4 B585695 (Benzamido)oxy Acetic Acid-d2 CAS No. 1346599-67-4

(Benzamido)oxy Acetic Acid-d2

Cat. No. B585695
CAS RN: 1346599-67-4
M. Wt: 197.186
InChI Key: WDRGQGLIUAMOOC-NCYHJHSESA-N
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Description

“(Benzamido)oxy Acetic Acid-d2” is a chemical compound with the molecular formula C9H7D2NO4 and a molecular weight of 197.18 . It is also known by other synonyms such as “2-[(Benzoylamino)oxy]-acetic Acid-d2”, “(Benzamidooxy)acetic Acid-d2”, and "Benzadox-d2" . This compound is a hippurate analog and an inhibitor of peptidylglycine a-hydroxylating monooxygenase (PHM) .


Synthesis Analysis

The synthesis of benzamide derivatives, which “this compound” is a part of, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the sources, the synthesis methods mentioned earlier provide some insight into the chemical reactions this compound can undergo .

Scientific Research Applications

Synthesis of Organic Compounds

The catalytic activities of certain chemical reactions have been explored using compounds related to (benzamido)oxy acetic acid-d2. For example, the Pd(II)-catalyzed oxidative heterodimerization reaction of 2,3-allenamides and 1,2-allenyl ketones in acetic acid provides an efficient route for synthesizing polysubstituted 4-(furan-3'-yl)-2(5H)-furanimines, showcasing the utility of related chemicals in organic synthesis processes (S. Ma, Z. Gu, Zhanqian Yu, 2005).

Catalytic Applications

Research on deep eutectic solvents (DES), where components such as benzyl tri-methyl ammonium chloride are used in combination with acids like citric or oxalic acid, demonstrates the relevance of benzamide-related compounds in catalysis. These DES show potential in esterification reactions, indicating the role of this compound derivatives in facilitating chemical transformations (M. B. Taysun, E. Sert, F. S. Atalay, 2016).

Novel Imaging Agents

The synthesis and evaluation of 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetate compounds for potential use in tumor imaging highlight the application of benzamide derivatives in the field of medical imaging. These compounds, showing satisfactory stability and radiochemical purity, point towards the use of this compound derivatives in developing new pharmaceuticals and imaging agents (Yong He et al., 2011).

Nonlinear Optical Materials

Studies on hippuric acid, a related benzamido acetic acid compound, have shown it to be an excellent candidate for second harmonic generation due to its high conversion efficiency. This highlights the potential use of this compound and its derivatives in the development of organic nonlinear optical materials (Manjunatha Bhat, S. Dharmaprakash, 2002).

properties

IUPAC Name

2-benzamidooxy-2,2-dideuterioacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRGQGLIUAMOOC-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)ONC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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